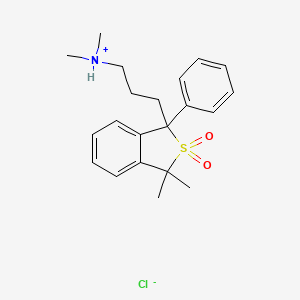

1,3-Dihydro-1-phenyl-N,N,3,3-tetramethylbenzo(c)thiophene-1-propylamine 2,2-dioxide HCl

Description

1,3-Dihydro-1-phenyl-N,N,3,3-tetramethylbenzo(c)thiophene-1-propylamine 2,2-dioxide HCl (CAS: 26106-04-7 and 29140-42-9) is a sulfone-containing heterocyclic compound with a benzo(c)thiophene core. Its molecular formula is C₂₁H₂₇ClN₂O₂S, and it has a molecular weight of 362.01 g/mol . The compound is also referred to as LU 5-071 hydrochloride and features a phenyl group at position 1, tetramethyl substituents on the amine groups, and a propylamine chain.

Acute toxicity studies in mice report an LD₅₀ of 49 mg/kg via intravenous administration, though detailed toxicological mechanisms remain unspecified .

Properties

CAS No. |

29140-42-9 |

|---|---|

Molecular Formula |

C21H28ClNO2S |

Molecular Weight |

394.0 g/mol |

IUPAC Name |

3-(3,3-dimethyl-2,2-dioxo-1-phenyl-2-benzothiophen-1-yl)propyl-dimethylazanium;chloride |

InChI |

InChI=1S/C21H27NO2S.ClH/c1-20(2)18-13-8-9-14-19(18)21(25(20,23)24,15-10-16-22(3)4)17-11-6-5-7-12-17;/h5-9,11-14H,10,15-16H2,1-4H3;1H |

InChI Key |

DTRPTGBAXBLZCE-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=CC=CC=C2C(S1(=O)=O)(CCC[NH+](C)C)C3=CC=CC=C3)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dihydro-1-phenyl-N,N,3,3-tetramethylbenzo©thiophene-1-propylamine 2,2-dioxide HCl typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

Formation of the benzo©thiophene core: This can be achieved through cyclization reactions involving appropriate starting materials such as thiophenes and benzene derivatives.

Introduction of substituents: The phenyl and propylamine groups are introduced through substitution reactions, often using reagents like phenyl halides and amines.

Oxidation: The 2,2-dioxide functionality is introduced through oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or peracids.

Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo further oxidation to introduce additional oxygen-containing functional groups.

Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom or other functional groups.

Substitution: The phenyl and propylamine groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Phenyl halides, amines, alkyl halides.

Major Products:

Oxidation products: Compounds with additional oxygen-containing functional groups.

Reduction products: Compounds with reduced sulfur or other functional groups.

Substitution products: Compounds with different substituents on the phenyl or propylamine groups.

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology:

Biochemical Studies: The compound can be used to study enzyme interactions and inhibition mechanisms.

Medicine:

Pharmaceutical Research:

Industry:

Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1,3-Dihydro-1-phenyl-N,N,3,3-tetramethylbenzo©thiophene-1-propylamine 2,2-dioxide HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The pathways involved include binding to the active site of enzymes or receptors, leading to changes in their activity and subsequent biological effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The target compound shares structural motifs with sulfur-containing heterocycles, particularly benzothiazine and benzothiazole derivatives. Key comparisons include:

Key Observations :

- Core Heterocycles : The benzo(c)thiophene in LU 5-071 HCl provides a fused aromatic system distinct from the benzo[e]thiazine or benzothiazole cores in analogs. This difference influences electronic properties and steric bulk .

- Sulfone Group : All compounds feature sulfone moieties, which are electron-withdrawing and may stabilize molecular conformations or enhance metabolic stability.

Pharmacological and Toxicological Profiles

- LU 5-071 HCl : The LD₅₀ of 49 mg/kg (IV, mice) suggests moderate acute toxicity, though the absence of mechanistic data limits direct comparisons .

- Analogs: No toxicity data is provided for the benzothiazine/benzothiazole derivatives, but their lack of alkylamine chains may reduce cationic interactions with biological membranes compared to LU 5-071 HCl.

Hydrogen Bonding and Crystal Packing

By analogy, LU 5-071 HCl’s sulfone and ammonium groups may participate in similar intermolecular interactions, influencing solubility and crystallinity .

Biological Activity

1,3-Dihydro-1-phenyl-N,N,3,3-tetramethylbenzo(c)thiophene-1-propylamine 2,2-dioxide HCl is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo(c)thiophene moiety and a propylamine side chain. Its molecular formula is , with a molecular weight of approximately 360.9 g/mol. The presence of the tetramethyl group enhances its lipophilicity, which may influence its biological interactions.

Research indicates that compounds with similar structures often exhibit significant interactions with neurotransmitter systems. For instance, many benzo(c)thiophene derivatives act as selective norepinephrine reuptake inhibitors (NRIs), which could suggest a similar mechanism for the compound . NRIs are known to enhance norepinephrine levels in the synaptic cleft, potentially improving mood and cognitive functions .

Pharmacological Effects

The biological activity of 1,3-Dihydro-1-phenyl-N,N,3,3-tetramethylbenzo(c)thiophene-1-propylamine 2,2-dioxide HCl has been evaluated in various studies:

- Anticancer Activity : Preliminary studies have shown that compounds related to this structure may exhibit cytotoxic effects against cancer cell lines. For example, derivatives have demonstrated selective toxicity towards breast cancer cells while sparing normal cells . This selectivity is crucial for developing safer anticancer therapies.

- Neuropharmacological Effects : As an NRI, it may contribute to enhanced cognitive function and mood stabilization. The modulation of norepinephrine levels has been linked to therapeutic effects in conditions such as depression and anxiety disorders.

Case Study 1: Anticancer Efficacy

In a study evaluating the cytotoxicity of various benzo(c)thiophene derivatives, researchers found that specific structural modifications led to increased potency against breast cancer cell lines (MCF-7). The compound’s ability to induce apoptosis in these cells was significantly higher compared to standard treatments like Tamoxifen .

Case Study 2: Neuropharmacological Assessment

A pharmacological evaluation involving animal models demonstrated that the compound could improve cognitive performance in tests measuring memory and learning. The results indicated that the compound could potentially serve as a therapeutic agent for cognitive disorders .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.